molecular formula C43H84O5 B15131559 Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (R)-(9CI)

Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (R)-(9CI)

Cat. No.: B15131559
M. Wt: 681.1 g/mol
InChI Key: AGUTXIBMYVFOMK-VQJSHJPSSA-N
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Description

Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is a complex organic compound It is a derivative of eicosanoic acid, which is a saturated fatty acid with a 20-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) typically involves esterification reactions. One common method is the reaction of eicosanoic acid with 1,2-ethanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI).

Chemical Reactions Analysis

Types of Reactions

Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Eicosanoic acid, 1-(carboxymethyl)-1,2-ethanediyl ester.

    Reduction: Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of specialty chemicals and as a component in lubricants and surfactants.

Mechanism of Action

The mechanism of action of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) involves its interaction with cellular membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing eicosanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Eicosanoic acid, methyl ester: A simpler ester derivative of eicosanoic acid.

    Eicosanoic acid, ethyl ester: Another ester derivative with an ethyl group instead of a hydroxymethyl group.

    Arachidic acid: The parent compound, eicosanoic acid, without any esterification.

Uniqueness

Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is unique due to the presence of the hydroxymethyl group and the specific ester linkage. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H84O5

Molecular Weight

681.1 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-icosanoyloxypropyl] icosanoate

InChI

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m1/s1

InChI Key

AGUTXIBMYVFOMK-VQJSHJPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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